Class-Level Acetylcholinesterase (AChE) Inhibitory Potential of Benzodioxole-Oxadiazole Hybrids
In the absence of direct quantitative data for CAS 1105232-71-0, the most relevant quantitative comparator evidence comes from structurally related benzodioxole-1,2,4-oxadiazole hybrids. These compounds demonstrate AChE inhibitory activity with IC50 values ranging from 5.8 µM to 40.8 µM, which position them competitively against the clinical standard Donepezil (IC50 = 33.65 µM) . However, this class-level inference must be interpreted with extreme caution, as the specific contribution of the 4-fluorobenzenesulfonylmethyl substituent in the target compound remains uncharacterized [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to fall within the class range of 5.8–40.8 µM based on benzodioxole-oxadiazole scaffold |
| Comparator Or Baseline | Donepezil (standard AChE inhibitor): IC50 = 33.65 µM; other benzodioxole-oxadiazole hybrids: IC50 = 5.8–40.8 µM |
| Quantified Difference | Class-level hybrids show up to ~5.8-fold greater potency than Donepezil at the lower end of the range; the exact position of CAS 1105232-71-0 within this range is unknown due to missing data |
| Conditions | In vitro AChE inhibition assay; specific assay conditions (substrate, incubation time, enzyme source) not reported for the target compound [1] |
Why This Matters
This class-level evidence suggests that procurement of CAS 1105232-71-0 for AChE-related research is rational only if the specific 4-fluorobenzenesulfonylmethyl substitution is hypothesized to confer a distinct advantage over the 4-bromo, 4-methoxy, or 4-tosyl analogs, and the user is prepared to generate the missing primary data.
- [1] BindingDB, Affinity Data for 5-(1,3-benzodioxol-5-yl)-3-(2-pyridinyl)-1,2,4-oxadiazole (CID 892017), IC50 = 109 µM against Estrogen Receptor alpha, NIH MLSCN Assay, accessed 2026. View Source
